MMP7 Inhibitory Potency: RS 39066 vs. Prinomastat (AG3340)
In a cross-study comparison of MMP7 inhibition, RS 39066 achieves an IC₅₀ of 0.23 nM [1], representing an approximately 235-fold greater potency than the clinically evaluated MMP inhibitor Prinomastat (AG3340), which displays an IC₅₀ of 54 nM against MMP7 [2]. Both measurements were obtained in isolated enzyme inhibition assays using recombinant human MMP7 catalytic domain.
| Evidence Dimension | MMP7 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.23 nM |
| Comparator Or Baseline | Prinomastat (AG3340): 54 nM |
| Quantified Difference | ~235-fold greater potency for RS 39066 |
| Conditions | Recombinant human MMP7 catalytic domain; isolated enzyme inhibition assay (values sourced from different studies but with comparable assay format) |
Why This Matters
Selecting RS 39066 over Prinomastat for MMP7-targeted studies avoids the ~235-fold loss in potency that would reduce assay sensitivity and potentially require impractically high compound concentrations.
- [1] Therapeutic Target Database (TTD). Target Validation: Matrilysin (MMP7). RS-39066 IC₅₀ = 0.23 nM. https://idrblab.net/ttd/search/target-validation/details/1031493 View Source
- [2] Bertin Bioreagent. Prinomastat (CAT N°: 37699) Product Page. MMP-7 IC₅₀ = 54 nM. https://www.bertin-bioreagent.com/prinomastat/ View Source
